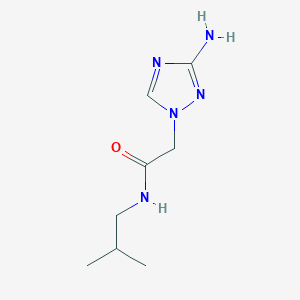
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group attached to the triazole ring and an isobutylacetamide moiety. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isobutylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, substituted triazoles, and various amine derivatives.
Applications De Recherche Scientifique
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with nucleic acids, affecting gene expression and protein synthesis. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: A closely related compound with similar chemical properties but lacking the isobutylacetamide moiety.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Amitrole: A triazole derivative used as a herbicide, known for its inhibitory effects on plant growth.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isobutylacetamide is unique due to the presence of the isobutylacetamide group, which imparts distinct chemical and biological properties. This modification enhances its solubility, stability, and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H15N5O |
|---|---|
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
2-(3-amino-1,2,4-triazol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C8H15N5O/c1-6(2)3-10-7(14)4-13-5-11-8(9)12-13/h5-6H,3-4H2,1-2H3,(H2,9,12)(H,10,14) |
Clé InChI |
PFUDDUGASYCNRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)CN1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]amino}aceticacid](/img/structure/B13625772.png)
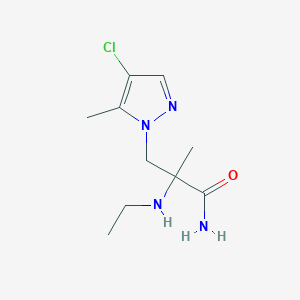

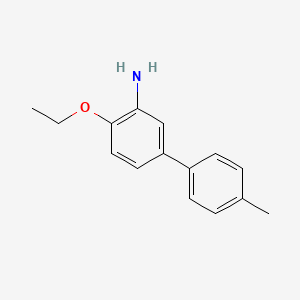

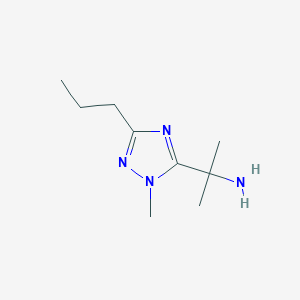
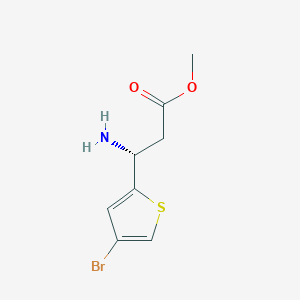
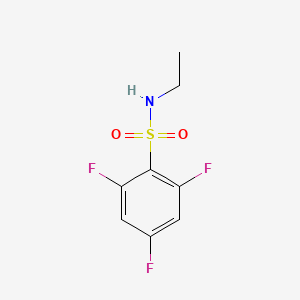
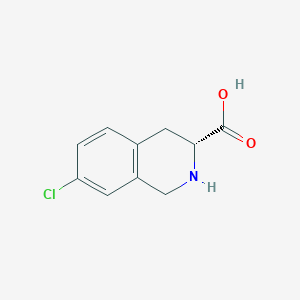
![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
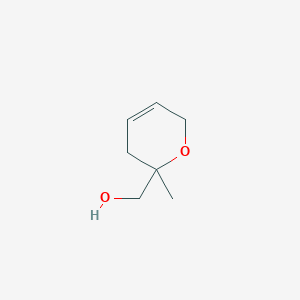
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
